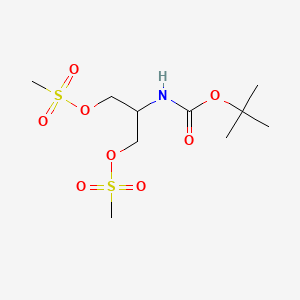

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate

Descripción general

Descripción

“2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate”, also known as Boc-L-Ala-L-Ala-OCH2-CH2-SO2-CH3, is a compound that has gained significant attention in the field of chemistry and pharmaceuticals . It has a molecular formula of C10H21NO8S2 and a molecular weight of 347.4 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl (1,3-dihydroxypropan-2-yl)carbamate and methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane at room temperature . The reaction yields the compound as a white solid, which can be used directly for the next step without any purification .

Molecular Structure Analysis

The molecular structure of this compound consists of a propane-1,3-diyl group attached to an amino group that is further connected to a tert-butoxycarbonyl group . The propane-1,3-diyl group is also attached to two methanesulfonate groups .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 1,2-dihydro-pyrazol-3-one in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield a new compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 347.4 g/mol and a molecular formula of C10H21NO8S2 . Other properties such as melting point, boiling point, and density are not provided in the available resources .

Aplicaciones Científicas De Investigación

Synthesis of Erythro and Threo Isomers

This compound is used in the synthesis of Erythro and Threo isomers. An efficient protocol has been reported for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method .

Dipeptide Synthesis

The compound has been used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Synthesis of Biotin Intermediate

The compound is a key intermediate in the synthesis of the natural product Biotin, a water-soluble vitamin. Biotin is involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Synthesis of β-Hydroxy Acids

The compound is used in the synthesis of chiral β-hydroxy acids, which constitute a wide range of natural products characterized by valuable chemical and medicinal properties. In organic synthesis, these act as conjointly necessary intermediates .

Synthesis of γ-Amino β-hydroxybutyric acid (GABOB)

GABOB is a well-known neuromodulator in the mammalian central nervous system, and it is used as a hypotensive drug, and carnitine drug involved in human metabolism via the transport of long chain fatty acids into mitochondria .

Synthesis of Dolastatin

Dolastatin, a linear depsipeptide, exhibits cytotoxic anti-meiotic activity. The centrally set β-hydroxy acid of dolastatin belongs to the statin family which shares the common structural feature of a further chiral centre bearing the γ-amino substituent .

Propiedades

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxypropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO8S2/c1-10(2,3)19-9(12)11-8(6-17-20(4,13)14)7-18-21(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZLCYFJSRPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447463 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate | |

CAS RN |

213475-70-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)